molecular formula C11H12N2O B2460030 1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one CAS No. 79016-59-4

1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one

Cat. No.: B2460030
CAS No.: 79016-59-4
M. Wt: 188.23
InChI Key: MHUTWQRLKOUUFX-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a unique fused ring system that combines pyrazine and isoindole moieties, making it a valuable scaffold for the development of novel pharmaceuticals and chemical entities.

Future Directions

The future directions for “1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one” could involve further exploration of its potential medicinal activities. It is a part of the indole ring, which is a basic skeleton of a number of drugs . Therefore, it could be a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one typically involves multi-step reactions. One efficient method is the base-mediated Ugi-N-alkylation sequence. This approach involves the Ugi reaction of (E)-cinnamaldehyde derivatives, 2-chloroaniline, indole-2-carboxylic acid, and various isocyanides to prepare bis-amides. The intramolecular indole N-H alkylation of these bis-amides is facilitated by sodium carbonate (Na2CO3) in dimethyl sulfoxide (DMSO) at 100°C .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the base-mediated Ugi-N-alkylation sequence provides a scalable and efficient route for its synthesis. The use of readily available starting materials and mild reaction conditions makes this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazine or isoindole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazinoisoindolones, depending on the specific reagents and conditions used.

Scientific Research Applications

1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one has several scientific research applications:

    Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has shown potential as an anti-cancer agent, particularly in breast cancer cell lines. Its derivatives exhibit cytotoxic activity against various cancer cells.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound inhibit the phosphorylation of Akt, a key protein in cell survival and proliferation pathways . This inhibition leads to the induction of apoptosis in cancer cells, making it a promising candidate for anti-cancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one is unique due to its fused ring system that combines pyrazine and isoindole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable scaffold for drug development and synthetic chemistry.

Properties

IUPAC Name

2,3,4,10b-tetrahydro-1H-pyrazino[1,2-b]isoindol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-11-9-4-2-1-3-8(9)10-7-12-5-6-13(10)11/h1-4,10,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUTWQRLKOUUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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